Cas no 5255-75-4 (2-(4-Nitrophenoxy)methyloxirane)

2-(4-Nitrophenoxy)methyloxirane is a versatile epoxide compound characterized by the presence of a nitrophenoxy functional group attached to an oxirane ring. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The electron-withdrawing nitro group enhances its electrophilic properties, facilitating nucleophilic ring-opening reactions with amines, thiols, or alcohols. Its high purity and stability under controlled conditions ensure reliable performance in multi-step synthetic routes. The compound's well-defined stereochemistry also allows for selective modifications, enabling precise control over downstream products. It is commonly utilized in cross-coupling reactions and as a building block for functionalized epoxy resins with tailored thermal and mechanical properties.
2-(4-Nitrophenoxy)methyloxirane structure
5255-75-4 structure
Product Name:2-(4-Nitrophenoxy)methyloxirane
CAS No:5255-75-4
MF:C9H9NO4
MW:195.172062635422
MDL:MFCD00041845
CID:45637
PubChem ID:21327
Update Time:2025-07-02

2-(4-Nitrophenoxy)methyloxirane Chemical and Physical Properties

Names and Identifiers

    • 1,2-Epoxy-3-(4-nitrophenoxy)propane
    • 1,2-Epoxy-3-(p-Nitrophenoxy)propane
    • 2-[(4-nitrophenoxy)methyl]Oxirane
    • Nitrophenyl glycidyl ether, p-
    • 5255-75-4
    • 1,2-Epoxy-3-(4'-nitrophenoxy)propane
    • C04274
    • 1-(p-Nitrophenoxy)-2,3-epoxypropane
    • Oxirane, [(4-nitrophenoxy)methyl]-
    • Oxirane, 2-[(4-nitrophenoxy)methyl]-
    • 1,2-Epoxy-3-(P-Nitrophenoxy)-Propane
    • CS-0205886
    • EINECS 226-057-3
    • 1,2-Epoxy-3-(4''-nitrophenoxy)propane
    • NSC 1733
    • 4-nitrophenyl glycidyl ether
    • 96071991U0
    • EPNP
    • UNII-96071991U0
    • p-Nitrophenyl glycidyl ether
    • 2-(4-nitro-phenoxymethyl)-oxirane
    • Glycidylnitrophenyl ether
    • Propane,2-epoxy-3-(p-nitrophenoxy)-
    • AMY24751
    • NSC-1733
    • SCHEMBL517975
    • AKOS000149480
    • 2-(4-nitrophenoxymethyl)-oxirane
    • 4-(2,3-epoxypropoxy) nitrobenzene
    • MFCD00041845
    • (2R)-2-[(4-nitrophenoxy)methyl]-oxirane
    • FT-0610824
    • 3-(4-nitrophenyloxy)-1,2-epoxypropane
    • J-500938
    • Q27105305
    • Glycidyl 4-nitrophenyl ether
    • CHEBI:508
    • BDBM50284985
    • 1-(4-Nitrophenoxy)-2,3-epoxypropane
    • CCRIS 6429
    • p-Nitrophenol glycidyl ether
    • 2,3-Epoxy-1-(p-nitrophenoxy)propane
    • 2-[(4-Nitrophenoxy)methyl]oxirane #
    • PD195113
    • PS-10361
    • Nitrophenyl glycidyl ether
    • p-Nitrophenylglycidyl ether
    • 4-(2,3-Epoxypropoxy)nitrobenzene
    • 2-[(4-nitrophenoxy)methyl]-oxirane
    • 2-((4-nitrophenoxy)methyl)oxirane
    • NS00044123
    • AKOS016843596
    • CHEMBL33775
    • Oxirane, ((4-nitrophenoxy)methyl)-
    • 1,2-Epoxy-3(p-nitrophenoxy)-propane
    • ((4-NITROPHENOXY)METHYL)OXIRANE
    • DTXSID60863512
    • A7692
    • Oxirane, 2-((4-nitrophenoxy)methyl)-
    • ((p-Nitrophenoxy)methyl)oxirane
    • Glycidyl p-nitrophenyl ether
    • Propane, 1,2-epoxy-3-(p-nitrophenoxy)-
    • NSC1733
    • DTXCID60214742
    • [(p-nitrophenoxy)methyl]oxirane
    • DB-025534
    • DB-339601
    • STL582583
    • G77588
    • 125228-75-3
    • 4-(2,3-EPOXYPROPOXY)-NITROBENZENE
    • 2-(4-Nitrophenoxy)methyloxirane
    • MDL: MFCD00041845
    • Inchi: 1S/C9H9NO4/c11-10(12)7-1-3-8(4-2-7)13-5-9-6-14-9/h1-4,9H,5-6H2
    • InChI Key: FPIGOBKNDYAZTP-UHFFFAOYSA-N
    • SMILES: O1CC1COC1C=CC(=CC=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 195.05300
  • Monoisotopic Mass: 195.05315777g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.4
  • Topological Polar Surface Area: 67.6Ų

Experimental Properties

  • Color/Form: Yellow solid
  • Density: 1.3544 (rough estimate)
  • Melting Point: 54-55 °C
  • Boiling Point: 351.8°C at 760 mmHg
  • Refractive Index: 1.5700 (estimate)
  • PSA: 67.58000
  • LogP: 1.89560
  • Solubility: Slightly soluble in water

2-(4-Nitrophenoxy)methyloxirane Security Information

  • Hazard Statement: Corrosive
  • Safety Instruction: S24/25
  • Hazardous Material Identification: C
  • Storage Condition:Sealed in dry,2-8°C
  • Safety Term:S24/25

2-(4-Nitrophenoxy)methyloxirane Customs Data

  • HS CODE:29109000

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2-(4-Nitrophenoxy)methyloxirane Suppliers

Amadis Chemical Company Limited
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(CAS:5255-75-4)2-(4-Nitrophenoxy)methyloxirane
Order Number:A7692
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:04
Price ($):287.0/993.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:5255-75-4)2-(4-Nitrophenoxy)methyloxirane
A7692
Purity:99%/99%
Quantity:1g/5g
Price ($):287.0/993.0
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